molecular formula C18H20N2O2 B4771498 N-(2-methylbenzyl)-N'-(2-phenylethyl)ethanediamide

N-(2-methylbenzyl)-N'-(2-phenylethyl)ethanediamide

Cat. No.: B4771498
M. Wt: 296.4 g/mol
InChI Key: PBTLBOWPRIPCOO-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)-N’-(2-phenylethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of this compound includes a 2-methylbenzyl group and a 2-phenylethyl group attached to the nitrogen atoms of the ethanediamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzyl)-N’-(2-phenylethyl)ethanediamide typically involves the reaction of 2-methylbenzylamine and 2-phenylethylamine with ethyl chloroformate or a similar reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of N-(2-methylbenzyl)-N’-(2-phenylethyl)ethanediamide would likely involve a continuous flow process to ensure consistent quality and yield. The reactants would be fed into a reactor where the reaction conditions are carefully controlled. The product would then be purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzyl)-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces carboxylic acids or amides.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be used in the study of enzyme interactions and protein binding.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)-N’-(2-phenylethyl)ethanediamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylbenzyl)-N’-(2-phenylethyl)propanediamide
  • N-(2-methylbenzyl)-N’-(2-phenylethyl)butanediamide

Uniqueness

N-(2-methylbenzyl)-N’-(2-phenylethyl)ethanediamide is unique due to its specific combination of functional groups and aromatic rings, which can impart distinct chemical and biological properties compared to other ethanediamides.

Properties

IUPAC Name

N'-[(2-methylphenyl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-7-5-6-10-16(14)13-20-18(22)17(21)19-12-11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTLBOWPRIPCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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